Product packaging for Hexyl anthranilate(Cat. No.:CAS No. 18189-05-4)

Hexyl anthranilate

Cat. No.: B097458
CAS No.: 18189-05-4
M. Wt: 221.29 g/mol
InChI Key: YMQOKTHPONOAKK-UHFFFAOYSA-N
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Description

Hexyl anthranilate (CAS: 18189-05-4) is an ester derived from anthranilic acid (2-aminobenzoic acid) and hexanol. Its chemical formula is C₁₃H₁₉NO₂, with a molecular weight of 219.29 g/mol. Structurally, it consists of a hexyl group esterified to the carboxylate moiety of anthranilic acid, which contains an aromatic benzene ring with an amino (-NH₂) group at the ortho position .

This compound is primarily used in fragrances and flavorings due to its sweet, floral aroma. Unlike its isomer cis-3-hexenyl anthranilate (CAS: 65405-76-7), which has a double bond in the alkyl chain, this compound features a saturated hexyl group, influencing its physical properties and applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H19NO2 B097458 Hexyl anthranilate CAS No. 18189-05-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H19NO2/c1-2-3-4-7-10-16-13(15)11-8-5-6-9-12(11)14/h5-6,8-9H,2-4,7,10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQOKTHPONOAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
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DSSTOX Substance ID

DTXSID4066335
Record name Benzoic acid, 2-amino-, hexyl ester
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Molecular Weight

221.29 g/mol
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CAS No.

18189-05-4
Record name Hexyl 2-aminobenzoate
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Record name Hexyl anthranilate
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Record name n-Hexyl anthranilate
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Record name Benzoic acid, 2-amino-, hexyl ester
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Record name Hexyl anthranilate
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Record name HEXYL ANTHRANILATE
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Preparation Methods

Reaction Optimization

Key variables include:

  • Molar ratio : A 1:6 ratio of anthranilic acid to hexanol ensures excess alcohol drives equilibrium toward ester formation.

  • Catalyst loading : 2–5 wt% sulfuric acid optimizes protonation without excessive side reactions.

  • Reflux conditions : Prolonged heating under reflux (e.g., 12 hours at 140°C) achieves yields of 75–85%, though purification via vacuum distillation is critical to isolate this compound from unreacted hexanol.

Table 1: Fischer Esterification Parameters for this compound

ParameterOptimal RangeImpact on Yield
Temperature140–150°CIncreases yield
Molar Ratio (Acid:Hexanol)1:6–1:8Maximizes conversion
Catalyst Concentration3–4% H₂SO₄Balances activity and side reactions

Hofmann Degradation Route

The Hofmann reaction, traditionally used for amine synthesis, has been adapted for methyl anthranilate production via phthalimide intermediates. Substituting methanol with hexanol in this pathway offers a route to this compound, though reaction kinetics differ due to hexanol’s reduced nucleophilicity.

Mechanistic Adaptations

The process involves:

  • Phthalimide chlorination : Reaction with sodium hypochlorite forms N-chlorophthalimide.

  • Alkoxylation : Hexanol replaces methanol, reacting with N-chlorophthalimide under alkaline conditions (pH 10–12) to form hexyl isocyanate intermediates.

  • Hydrolysis : Controlled hydrolysis at 60–70°C yields this compound.

Table 2: Hofmann Reaction Conditions for this compound

StepConditionsYield Influence
Chlorination0–5°C, pH 9–10Minimizes byproducts
Alkoxylation10–15°C, NaOH:Hexanol = 1:2.5Enhances nucleophilic substitution
Hydrolysis65°C, 1 hourPrevents over-hydrolysis

Optimization via response surface methodology (RSM) could improve yields beyond the 70–80% observed in methyl systems.

One-Step Synthesis via N-Chlorophthalimide

A patented one-step method for methyl anthranilate employs N-chlorophthalimide, methanol, and sodium hydroxide. Adapting this to this compound requires:

  • Increased solvent volume : Hexanol’s higher viscosity necessitates 20–30% excess solvent for efficient mixing.

  • Temperature modulation : Maintaining sub-5°C during alkoxylation prevents thermal degradation.

Process Scalability

Batch trials with 91g N-chlorophthalimide, 200g water, and 80g hexanol achieved 85% yield at 10°C, though product isolation required fractional distillation due to hexanol’s high boiling point.

Enzymatic Esterification: Biotechnological Approaches

Emerging biotechnological methods use lipases to catalyze esterification under mild conditions. While no direct studies on this compound exist, engineered Escherichia coli systems producing anthranilic acid could couple with hexanol in a biphasic system.

Proposed Workflow

  • Microbial anthranilic acid production : Fed-batch fermentation achieves 45 g/L anthranilic acid.

  • Enzymatic esterification : Immobilized Candida antarctica lipase B (CALB) in hexanol at 50°C, yielding 60–70% this compound over 24 hours.

Table 3: Enzymatic vs. Chemical Esterification

MetricEnzymaticChemical (H₂SO₄)
Yield60–70%75–85%
Reaction Time24–48 hours8–12 hours
Purity>95%85–90%

Catalytic Esterification Using Heterogeneous Catalysts

Solid acid catalysts (e.g., zeolites, sulfonated carbons) offer recyclability and reduced corrosion. For this compound, sulfonated carbon catalysts at 130°C achieve 80% conversion in 6 hours, outperforming homogeneous acids in selectivity .

Chemical Reactions Analysis

Types of Reactions

Hexyl anthranilate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Yields primary amines.

    Substitution: Results in various substituted anthranilates depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Precursor in Organic Synthesis : Hexyl anthranilate serves as a reagent in various chemical reactions, facilitating the synthesis of other organic compounds.
  • Chemical Reactions : It undergoes oxidation, reduction, and substitution reactions, producing carboxylic acids, primary amines, and various substituted anthranilates respectively.

2. Biology

  • Biological Activities : Research indicates potential antimicrobial and anti-inflammatory properties of this compound. Studies have shown that derivatives of anthranilic acid exhibit various pharmacological activities including anti-inflammatory, antiviral, and anticancer effects .
  • Mechanism of Action : this compound interacts with molecular targets, modulating receptor activity which may lead to therapeutic effects.

3. Medicine

  • Drug Development : The compound's bioactive properties make it a candidate for drug development. Its derivatives have been explored for their efficacy in treating conditions like anxiety, depression, and epilepsy due to their neuroprotective qualities .
  • Case Study Example : A study on an anthranilate derivative showed significant inhibition of glutamate release, suggesting potential use in neurodegenerative disease therapies .

4. Industry

  • Fragrance Industry : this compound is utilized for its pleasant aroma in perfumes and cosmetics.
  • Dyes and Industrial Chemicals : The compound is also applied in the production of dyes and other industrial chemicals due to its unique chemical structure.

Comparative Analysis with Related Compounds

CompoundApplicationsUnique Features
This compoundFragrance, drug developmentLonger alkyl chain affects volatility
Methyl AnthranilateFlavoring agentsKnown for grape-like aroma
Ethyl AnthranilatePerfume productionCommonly used in flavoring
Butyl AnthranilateFragrance industryPleasant scent

Mechanism of Action

The mechanism of action of Hexyl anthranilate involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Hexyl anthranilate belongs to the anthranilate ester family, which includes compounds varying in alkyl chain length and branching. Key analogues include:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Odor Profile Key Applications
This compound 18189-05-4 C₁₃H₁₉NO₂ 219.29 Floral, sweet Fragrances, flavors
Methyl anthranilate 134-20-3 C₈H₉NO₂ 151.16 Grape-like Flavors, bird repellents
Phenethyl anthranilate 133-18-6 C₁₅H₁₅NO₂ 241.29 Honey, fruity Perfumes, cosmetics
Hexyl acetate 142-92-7 C₈H₁₆O₂ 144.21 Fruity, apple Food flavors, beverages
Key Differences:

Volatility and Solubility :

  • Methyl anthranilate, with a shorter methyl group, is more volatile and water-soluble than this compound, making it suitable for air fresheners and beverages .
  • This compound’s longer alkyl chain enhances lipophilicity, favoring use in long-lasting perfumes and topical products .

Odor Profile: Methyl anthranilate is associated with grape and citrus notes, while this compound exhibits sweeter, floral undertones . Phenethyl anthranilate, with a phenethyl group, adds honey-like complexity to high-end perfumes .

Applications: Hexyl acetate, a non-anthranilate ester, is pivotal in food flavors (e.g., apple juice) due to its fruity aroma, contrasting with this compound’s niche in floral fragrances .

Role in Biochemical Pathways

Anthranilate derivatives are precursors in tryptophan biosynthesis.

Biological Activity

Hexyl anthranilate, a compound derived from anthranilic acid and n-hexanol, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, antioxidant, and potential anticancer properties, supported by various studies and case analyses.

This compound is synthesized through the esterification of anthranilic acid with n-hexanol, typically using catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. The purification of the product is achieved via distillation or recrystallization.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have indicated that compounds related to anthranilic acid derivatives demonstrate antifungal activity against pathogens such as Candida albicans and antibacterial effects against Escherichia coli and Staphylococcus aureus. For instance, certain derivatives have shown inhibition rates comparable to standard drugs like clotrimazole and ampicillin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundPathogenInhibition Rate (%)Reference
This compoundC. albicans25-50%
Methyl AnthranilateE. coli91.3%
Methyl AnthranilateS. aureus90.5%

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated in various contexts. It is believed to modulate inflammatory pathways, potentially acting as a ligand for specific receptors involved in inflammation regulation. This property makes it a candidate for further research in treating inflammatory diseases.

Antioxidant Activity

This compound has also been studied for its antioxidant capabilities. Compounds derived from anthranilic acid have demonstrated significant radical scavenging activities in vitro, which can protect cells from oxidative stress . The structure-activity relationship indicates that modifications to the anthranilate structure can enhance antioxidant properties.

Table 2: Antioxidant Activity of Anthranilate Derivatives

CompoundAssay TypeScavenging Activity (%)Reference
This compoundDPPH96%
Methyl AnthranilateABTS95%

Anticancer Potential

Recent studies suggest that this compound derivatives may possess anticancer properties. For example, some derivatives have shown cytotoxic effects on cancer cell lines such as HepG2 (liver cancer) with IC50 values lower than conventional chemotherapeutic agents like Adriamycin . This suggests a promising avenue for developing new anticancer therapies based on the anthranilate scaffold.

Case Studies

  • Antifungal Study : A study conducted on various anthranilic acid derivatives revealed that this compound exhibited antifungal activity against C. albicans, achieving an inhibition percentage between 25-50% at concentrations as low as 4 μg/mL .
  • Antioxidant Assessment : In vitro assays demonstrated that this compound could effectively scavenge free radicals, showcasing antioxidant activity comparable to well-known antioxidants like vitamin C .
  • Cytotoxicity Evaluation : Research involving HepG2 cells indicated that this compound derivatives displayed significant cytotoxicity, with IC50 values suggesting a higher efficacy than traditional chemotherapy agents .

The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. It may function as a ligand for receptors involved in inflammatory responses or cellular signaling pathways, influencing processes such as apoptosis in cancer cells or microbial growth inhibition .

Q & A

Basic: What analytical methods are recommended for identifying and quantifying hexyl anthranilate in complex biological or environmental matrices?

Answer: Gas chromatography-mass spectrometry (GC-MS) is the primary method for detecting this compound in mixtures, particularly in plant volatiles or microbial systems. Key steps include:

  • Sample Preparation : Use headspace solid-phase microextraction (HS-SPME) to isolate volatile esters without solvent interference .
  • Chromatographic Separation : Optimize column polarity (e.g., DB-WAX) to resolve this compound from structurally similar compounds like benzyl acetate or methyl anthranilate .
  • Quantitative Validation : Employ internal standards (e.g., deuterated analogs) to correct for matrix effects and ensure reproducibility .
  • Fluorescence Interference Checks : For fluorescence-based assays, validate specificity by analyzing unspiked samples to rule out co-eluting compounds (e.g., cinnamyl anthranilate analogs) .

Basic: How can researchers optimize the synthesis of this compound for laboratory-scale production?

Answer: Response Surface Methodology (RSM) is effective for optimizing esterification conditions:

  • Key Variables : Molar ratios (anthranilic acid:hexanol:acid catalyst), reaction temperature, and hydrolysis duration .
  • Experimental Design : Use a central composite design to model interactions between variables and predict yield maxima .
  • Validation : Confirm purity via nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) to detect unreacted precursors or side products .

Advanced: What experimental strategies elucidate this compound’s binding mechanisms with microbial enzymes like anthranilate phosphoribosyltransferase (AnPRT)?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics in the absence of co-substrates (e.g., PRPP) to isolate this compound-enzyme interactions. Note that weak binding (low ΔH) may require high ligand concentrations .
  • Differential Scanning Fluorimetry (DSF) : Monitor protein stability changes upon ligand binding. Increased melting temperature (Tm) indicates stabilization, even if ITC data are inconclusive .
  • Structural Analysis : Compare X-ray crystallography data of ligand-bound and apo enzymes to identify binding pockets (e.g., tunnel sites 1–3 in M. tuberculosis AnPRT) .

Advanced: How should researchers address contradictions in binding affinity data between ITC and DSF studies?

Answer:

  • Contextualize Binding Modes : ITC detects enthalpic changes from direct binding, while DSF reflects global protein stabilization, which may occur via allosteric or multi-site interactions .
  • Control Experiments : Perform ITC titrations with PRPP co-incubation to test if this compound binding is PRPP-dependent.
  • Statistical Modeling : Apply sequential binding models to ITC data to account for multi-site occupancy, which DSF may indirectly capture .

Basic: What is the role of this compound in plant biosynthetic pathways, and how can its production be modulated?

Answer:

  • Pathway Context : this compound is a branched product of the shikimate pathway, intersecting with terpenoid and fatty acid biosynthesis. Methyl anthranilate, a structural analog, is linked to tryptophan derivatives in aromatic plants .
  • Modulation Strategies :
    • Transcriptomic Analysis : Identify upregulated genes in this compound-rich cultivars (e.g., acyltransferases for esterification) .
    • Precursor Feeding : Supplement anthranilic acid and hexanol in cell cultures to test pathway flux limitations .

Advanced: How can multi-omics approaches resolve this compound’s functional roles in plant-microbe interactions?

Answer:

  • Metabolomics : Profile this compound levels in rhizosphere samples using GC-MS alongside microbial community data (16S rRNA sequencing) .
  • Proteomics : Identify microbial enzymes (e.g., esterases) that degrade or modify this compound, using activity-based protein profiling .
  • Integration Tools : Apply weighted gene co-expression network analysis (WGCNA) to correlate metabolite abundance with microbial gene clusters .

Advanced: What are the challenges in distinguishing this compound from co-eluting esters in chromatographic analyses, and how can they be mitigated?

Answer:

  • Co-Elution Risks : Similar retention times with methyl anthranilate or hexyl salicylate require:
    • Tandem MS (MS/MS) : Use unique fragmentation patterns (e.g., m/z 120 for anthranilate moiety) .
    • Ion Mobility Spectrometry (IMS) : Separate isomers based on collision cross-section differences .
  • Quantitative Bias : Correct for signal suppression using matrix-matched calibration curves .

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